

# volasertib activity across different cancer types comparison

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## Compound Focus: Volasertib

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## Volasertib Activity Across Cancer Types

Cancer Type / Model	Efficacy / Response	Key Context & Biomarkers	Source / Phase
Acute Myeloid Leukemia (AML)	<b>High:</b> Improved response rates and event-free survival when combined with low-dose cytarabine (LDAC) vs LDAC alone [1] [2].	Most advanced clinical results; granted FDA Breakthrough Therapy designation [3] [2].	Phase III [1] [2]
Prostate Cancer	<b>Limited / Variable:</b> Strong pre-clinical anti-tumor activity but minimal efficacy in clinical trials [3].	Efficacy is limited by <b>p53 status</b> ; cells without functional p53 are less sensitive [3].	Phase I [3]
Non-Small Cell Lung Cancer (NSCLC)	<b>Pre-clinically Active:</b> Growth inhibition and apoptosis observed in vitro and in vivo [4] [5] [6].	Sensitivity is strongly dependent on <b>wild-type p53</b> status; p53 wild-type cells are more sensitive [5].	Pre-clinical / Phase I [5]
Breast Cancer	<b>Pre-clinically Active:</b> Caused rapid tumor shrinkage in patient-	Shows high efficacy especially in aggressive,	Pre-clinical [7]

Cancer Type / Model	Efficacy / Response	Key Context & Biomarkers	Source / Phase
	derived xenograft (PDX) models, including in models resistant to CDK4/6 inhibitors [7].	<b>CCND1-driven</b> and <b>RB-positive</b> models [7].	
<b>Hepatoblastoma</b>	<b>Pre-clinically Active:</b> Identified in a screen as an agent with high therapeutic index, sparing normal hepatocytes [8].	<b>PLK1 is overexpressed</b> in hepatoblastoma tissue compared to normal liver [8].	Pre-clinical [8]
<b>Advanced Solid Tumors (Various)</b>	<b>Modest / Limited:</b> Low partial response rates but some disease stabilization in phase I/II trials [1] [4] [2].	Investigated as both monotherapy and in combination with platinum agents (cisplatin, carboplatin) [9].	Phase I & II [1] [9]

## Mechanism of Action and Key Experimental Data

Understanding the experimental evidence will help in interpreting the data presented in the table.

### Mechanism of Action

**Volasertib** is a potent and selective ATP-competitive inhibitor that primarily targets Polo-like kinase 1 (PLK1) [1] [2]. PLK1 is a serine/threonine kinase that functions as a **master regulator of mitosis** [2]. By inhibiting PLK1, **volasertib**:

- **Disrupts mitotic spindle formation**, leading to arrested cell division in the prometaphase (a state known as "Polo arrest") [2].
- **Induces apoptosis** (programmed cell death) in cancer cells following the mitotic arrest [2] [6].

Beyond its direct anti-mitotic effect, recent studies show that PLK1 inhibition also upregulates PD-L1 expression on cancer cells, suggesting potential for combination with immunotherapy [6].

## Detailed Experimental Protocols

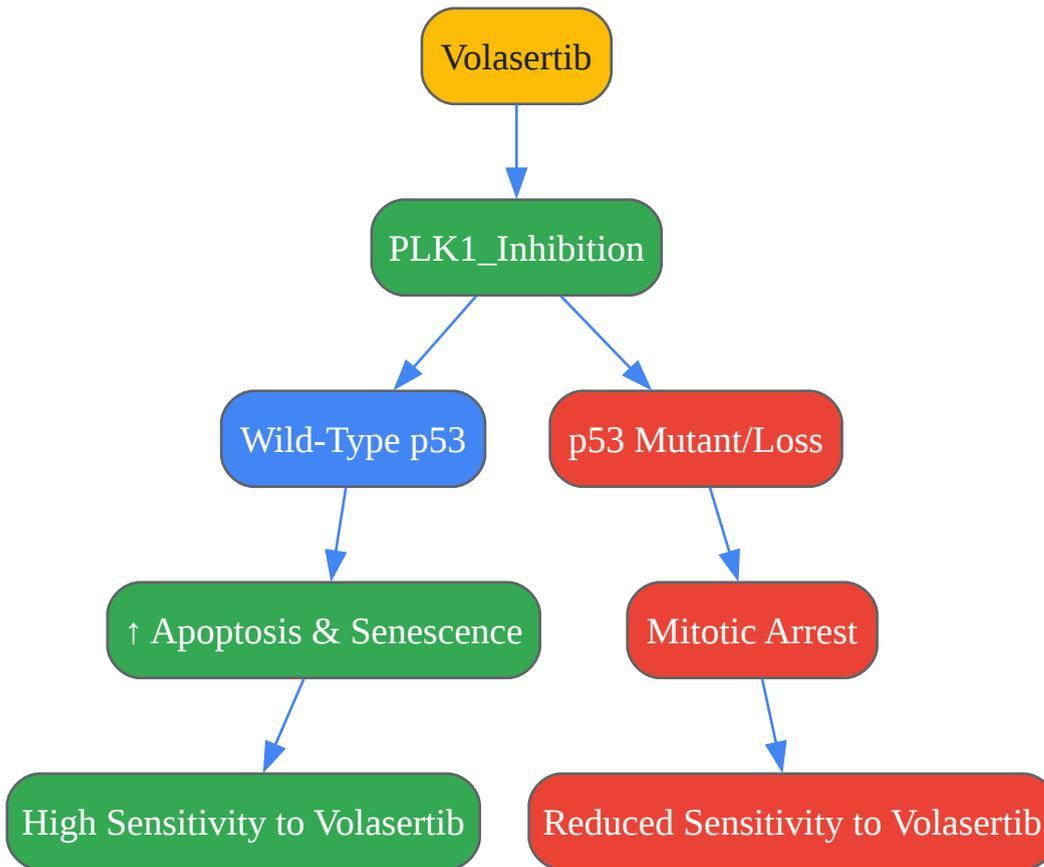
The data in the summary table is supported by robust experimental models. Here are the methodologies from key studies:

- **In Vitro Cell Viability and Mechanism (e.g., in NSCLC models) [5]**
  - **Cell Lines Used:** Panel of NSCLC cell lines with differing p53 status (e.g., A549 with wild-type p53, NCI-H1975 with mutant p53).
  - **Treatment:** Cells treated with a range of **volasertib** concentrations.
  - **Viability Assay:** Cell Counting Kit-8 (CCK-8) used to determine IC50 values after 72 hours of exposure.
  - **Cell Cycle & Apoptosis Analysis:** Flow cytometry to assess mitotic arrest (via phospho-Histone H3 staining) and apoptotic cell death (via Annexin V/propidium iodide staining).
  - **Key Finding:** p53 wild-type cells showed significantly lower IC50 values and higher levels of apoptosis and senescence compared to p53 mutant/deficient cells.
- **In Vivo Efficacy (e.g., in Breast Cancer PDX models) [7]**
  - **Model Establishment:** Patient-derived xenografts (PDXs) were generated from bone metastasis biopsies of ER+ breast cancer patients.
  - **Dosing:** **Volasertib** was administered intraperitoneally at 20-30 mg/kg, multiple times per week.
  - **Efficacy Endpoint:** Tumor volume was measured regularly and compared to vehicle-treated control groups.
  - **Key Finding:** **Volasertib** monotherapy caused rapid tumor shrinkage and complete responses within 4 weeks in CCND1-amplified PDX models.
- **In Vivo Combination Therapy (e.g., in Hepatoblastoma models) [8]**
  - **Model:** Subcutaneous xenograft models using hepatoblastoma cell lines.
  - **Dosing:** **Volasertib** (20 mg/kg, i.p., 3x/week) combined with the chemotherapeutic irinotecan.
  - **Efficacy Endpoint:** Tumor growth inhibition was significantly greater in the combination group compared to either monotherapy.

## Key Factor Influencing Efficacy: The p53 Connection

Research across multiple cancer types, particularly in NSCLC and prostate cancer, has identified the tumor suppressor protein **p53** as a critical factor influencing **volasertib**'s effectiveness [3] [5].

The following diagram illustrates the relationship between p53 status and **volasertib** sensitivity based on these findings:



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This mechanistic insight suggests that **p53 status** could serve as a **predictive biomarker** for patient selection in future clinical trials involving **volasertib** [5].

## Conclusion and Research Implications

In summary, the activity of **volasertib** is highly context-dependent:

- **Most Promising in AML:** The strongest clinical evidence supports its use in AML, leading to its advanced phase III development in this setting [1] [2].
- **Variable in Solid Tumors:** While pre-clinical data is encouraging for several solid tumors (e.g., breast, lung, hepatoblastoma), clinical efficacy has been largely modest. The **p53 status** of the tumor is a key determinant of response [3] [5].

- **Future Directions:** Its potential may be best realized through **rational combination strategies**, such as with chemotherapy in hepatoblastoma [8], or with immunotherapy (PD-L1 inhibitors) as suggested by novel nanoparticle delivery systems [6].

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